molecular formula C9H7BrN2O B1194080 4-Bromo-2-(1H-pyrazol-3-yl)phenol CAS No. 99067-15-9

4-Bromo-2-(1H-pyrazol-3-yl)phenol

Cat. No. B1194080
CAS RN: 99067-15-9
M. Wt: 239.07 g/mol
InChI Key: PNIKRSVKWZRJOK-UHFFFAOYSA-N
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Description

"4-Bromo-2-(1H-pyrazol-3-yl)phenol" is a chemical compound of interest in various fields of chemistry and material science due to its unique molecular structure and potential for forming complex structures. Its synthesis, molecular structure, chemical reactions, properties, and analyses are key areas of study to understand its characteristics and potential applications.

Synthesis Analysis

The synthesis of compounds similar to "4-Bromo-2-(1H-pyrazol-3-yl)phenol" involves complex reactions under specific conditions. For instance, the synthesis of related compounds includes reactions of bromosalicylaldehyde with different amines or nitro compounds, indicating a versatile approach to modifying the pyrazolyl moiety and introducing different functional groups (Sun Ducheng, 2012; Thirupaiah Bade & R. R. Vedula, 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to "4-Bromo-2-(1H-pyrazol-3-yl)phenol" reveals optimized geometry, vibrational spectra, and fundamental vibrations based on DFT calculations. These studies provide insights into the bond lengths, angles, and intramolecular charge transfer, enhancing understanding of the compound's stability and reactivity (A. Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "4-Bromo-2-(1H-pyrazol-3-yl)phenol" derivatives involves various reactions, including cyclization and Schiff base formation, which are pivotal for generating a wide range of molecular structures with potential biological and chemical applications. These reactions underline the compound's versatility in forming complex structures and interacting with different reagents (S. G. Jagadhani et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystal structure and hydrogen bonding patterns, have been thoroughly investigated. These studies highlight the importance of intermolecular interactions in determining the stability and solid-state arrangement of these compounds, which is crucial for their application in materials science and drug design (K. Ouari, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, highlight the compound's potential for further functionalization and application in various fields. The synthesis and characterization of related compounds have provided a foundation for understanding the chemical behavior and potential applications of "4-Bromo-2-(1H-pyrazol-3-yl)phenol" derivatives in areas such as catalysis, material science, and bioactive molecules (A. Tavman, 2006).

Scientific Research Applications

Crystallography

  • Summary of the application : The compound “4-Bromo-2-(1H-pyrazol-3-yl)phenol” has been used in the field of crystallography to study its crystal structure .
  • Methods of application : The single crystals suitable for the X-ray diffraction experiment were obtained by recrystallization from methanol .
  • Results or outcomes : The crystal structure of the compound was determined. The asymmetric unit of the title crystal structure is shown in the figure .

Pharmacology

  • Summary of the application : Pyrazole derivatives, including “4-Bromo-2-(1H-pyrazol-3-yl)phenol”, have been studied for their inhibitory activity against the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus .
  • Methods of application : The testing method was carried out according to the disc diffusion method .
  • Results or outcomes : Some compounds have shown inhibitory effects against the growth of E. coli. A small number of compounds have shown inhibitory effects against the growth of Klebsiella–Enterobacter spp. but did not show inhibitory effects on Staphylococcus aureus compared to amoxicillin as a standard .

Synthesis of 1,4′-bipyrazoles

  • Summary of the application : “4-Bromo-2-(1H-pyrazol-3-yl)phenol” may be used as a starting material in the synthesis of 1,4′-bipyrazoles .

Safety And Hazards

4-Bromo-2-(1H-pyrazol-3-yl)phenol is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-bromo-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIKRSVKWZRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425276
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1H-pyrazol-3-yl)phenol

CAS RN

99067-15-9
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
ŽK Jaćimović, M Kosović, SB Novaković… - … New Crystal Structures, 2017 - degruyter.com
Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - …
Number of citations: 3 www.degruyter.com
ŽK Jaćimović, ZD Tomić, G Giester… - … New Crystal Structures, 2021 - degruyter.com
C 18 H 12 Br 2 CuN 4 O 2 , monoclinic, P2 1 /c (no. 14), a = 11.5165(11) Å, b = 5.4369(5) Å, c = 14.4872(14) Å, V = 873.52(14) Å 3 , Z = 2, R gt (F) = 0.0232, wR ref (F 2 ) = 0.0559, T = …
Number of citations: 2 www.degruyter.com
N Latinović, Ž Jaćimović, J Latinović… - Agriculture & …, 2021 - search.ebscohost.com
In the continuation of our detailed studies on pyrazole and its derivatives, Cu (II), Zn (II) and Ni (II) complexes were synthesized with ligand 4-Bromo-2-(1H-pyrazol-3-yl) phenol (HL) and …
Number of citations: 1 search.ebscohost.com
N LATINOVIĆ, Ž JAĆIMOVIĆ, J LATINOVIĆ… - agricultforest.ac.me
In the continuation of our detailed studies on pyrazole and its derivatives, Cu (II), Zn (II) and Ni (II) complexes were synthesized with ligand 4-Bromo-2-(1H-pyrazol-3-yl) phenol (HL) and …
Number of citations: 2 www.agricultforest.ac.me
JK Željko, K Milica, NB Sladjana, BA Goran… - … New Crystal Structures, 2017 - degruyter.com
In the paper by Jaćimović et al.[Z. Kristallogr. NCS2017; 232 (3): 507–509] by an oversight, the crystal system of the reported structure was presented as triclinic instead of monoclinic. …
Number of citations: 0 www.degruyter.com
MŠ Zaimović, M Kosović Perutović, G Jelušić… - Frontiers in …, 2022 - frontiersin.org
The aim of this study was to evaluate the inhibitory activity of chemistry prod-ucts, against growth of Escherichia coli, Klebsiella-Enterobacter spp. and Staph-ylococcus aureus. Pyrazole …
Number of citations: 5 www.frontiersin.org
L Liu, MY Wu, C Huang, MG Teng… - … für Kristallographie-New …, 2017 - degruyter.com
C 9 H 8 BrF 2 NO 2 S, triclinic, P1̅ (no. 2), a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3), β = 111.201, γ = 105.856(2), V = 551.08(8) Å 3 , Z = 2, R gt (F) = 0.0330, wR …
Number of citations: 2 www.degruyter.com
SH Liu, M Tang, LH Cheng, SG Shen - Zeitschrift für Kristallographie …, 2017 - degruyter.com
Crystal structure of 2-(4-(dimethylamino)-2-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol monohydrate, C15H20FN7O2 Skip to content Should you have institutional access? …
Number of citations: 0 www.degruyter.com
BF Ruan, K Wang, SS Deng - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
C 21 H 14 ClF 3 FeN 2 O, triclinic, P1̅ (no. 2), a = 7.8754(6) Å, b = 10.9326(10) Å, c = 11.8418(9) Å, α = 73.845(3), β = 84.237(2), γ = 74.207(3), V = 942.00(13) Å 3 , Z = 2, R gt (F) = …
Number of citations: 1 www.degruyter.com
Y Zhang, B Lou, Y Huang, G Zheng… - … für Kristallographie-New …, 2017 - degruyter.com
C 37 H 35 N 1 O 10 , triclinic, P1̅ (no. 2), a = 12.039(8) Å, b = 12.353(9) Å, c = 12.938(9) Å, α = 102.786(3), β = 111.865(6), γ = 105.173(7), V = 1610.6(19) Å 3 , Z = 2, R gt (F) = 0.0567, …
Number of citations: 2 www.degruyter.com

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